molecular formula C14H13F5N2O2 B2571287 4-{[1-(3,3-Difluorocyclobutanecarbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine CAS No. 2380176-97-4

4-{[1-(3,3-Difluorocyclobutanecarbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine

Cat. No.: B2571287
CAS No.: 2380176-97-4
M. Wt: 336.262
InChI Key: OFUOEORQVQQZOG-UHFFFAOYSA-N
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Description

4-{[1-(3,3-Difluorocyclobutanecarbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a trifluoromethyl group and an azetidine ring linked to a difluorocyclobutanecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3,3-Difluorocyclobutanecarbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the difluorocyclobutanecarbonyl intermediate. This intermediate is then reacted with azetidine under specific conditions to form the azetidinyl derivative. The final step involves the coupling of this derivative with a pyridine ring substituted with a trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3,3-Difluorocyclobutanecarbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{[1-(3,3-Difluorocyclobutanecarbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-{[1-(3,3-Difluorocyclobutanecarbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluorocyclobutanecarboxylic acid
  • 3,3-Difluorocyclobutane-1-carbonyl chloride

Uniqueness

4-{[1-(3,3-Difluorocyclobutanecarbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine is unique due to its combination of a pyridine ring with a trifluoromethyl group and an azetidine ring linked to a difluorocyclobutanecarbonyl group. This structure imparts specific chemical and physical properties that differentiate it from similar compounds, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(3,3-difluorocyclobutyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F5N2O2/c15-13(16)4-8(5-13)12(22)21-6-10(7-21)23-9-1-2-20-11(3-9)14(17,18)19/h1-3,8,10H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUOEORQVQQZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)C(=O)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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